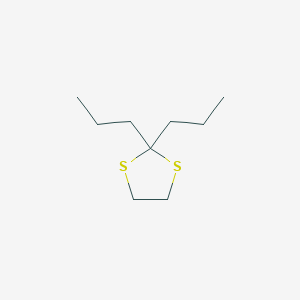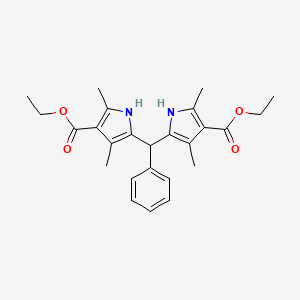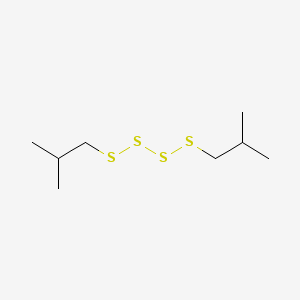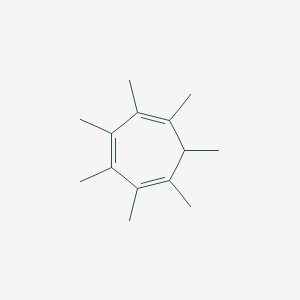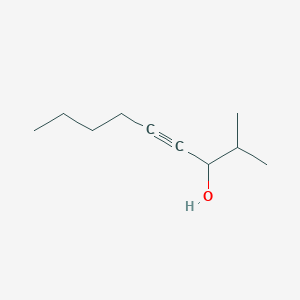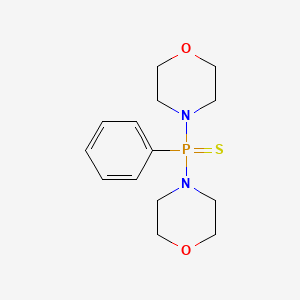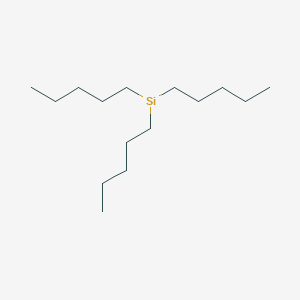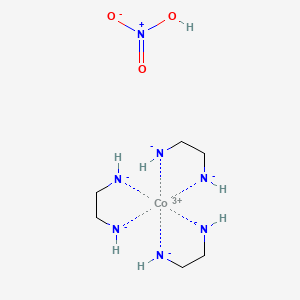
Tris(ethylenediamine)cobalt(III) nitrat&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine)cobalt(III) nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). It consists of a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. This compound is known for its vibrant orange color and is highly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)cobalt(III) nitrate can be synthesized by reacting cobalt(II) salts with ethylenediamine in an aqueous solution. The cobalt(II)-ethylenediamine complex is then oxidized to cobalt(III) by purging the solution with air . The reaction proceeds as follows: [ \text{Co}^{2+} + 3 \text{en} \rightarrow [\text{Co(en)}_3]^{2+} ] [ [\text{Co(en)}_3]^{2+} + \text{O}_2 \rightarrow [\text{Co(en)}_3]^{3+} ] The trication can be isolated with nitrate anions to form the final product .
Industrial Production Methods
Industrial production methods for tris(ethylenediamine)cobalt(III) nitrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of complexation and oxidation, followed by crystallization and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(ethylenediamine)cobalt(III) nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents such as sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can occur in the presence of competing ligands like ammonia or other amines.
Major Products Formed
Reduction: The reduction of tris(ethylenediamine)cobalt(III) nitrate typically yields cobalt(II) complexes.
Substitution: Substitution reactions can produce a variety of cobalt(III) complexes with different ligands.
Applications De Recherche Scientifique
Tris(ethylenediamine)cobalt(III) nitrate has several applications in scientific research:
Chemistry: It is used as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology: The compound’s interactions with biological molecules are of interest in bioinorganic chemistry.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Mécanisme D'action
The mechanism by which tris(ethylenediamine)cobalt(III) nitrate exerts its effects involves coordination to target molecules through its cobalt center. The ethylenediamine ligands provide stability to the complex, allowing it to interact with various substrates. The cobalt(III) ion can undergo redox reactions, facilitating electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)chromium(III) nitrate: Chromium(III) analog with similar coordination geometry.
Tris(ethylenediamine)nickel(II) nitrate: Nickel(II) analog with similar ligand coordination.
Uniqueness
Tris(ethylenediamine)cobalt(III) nitrate is unique due to its specific combination of cobalt(III) and nitrate anions, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in various applications .
Propriétés
Numéro CAS |
6865-68-5 |
|---|---|
Formule moléculaire |
C6H19CoN7O3-3 |
Poids moléculaire |
296.19 g/mol |
Nom IUPAC |
2-azanidylethylazanide;cobalt(3+);nitric acid |
InChI |
InChI=1S/3C2H6N2.Co.HNO3/c3*3-1-2-4;;2-1(3)4/h3*3-4H,1-2H2;;(H,2,3,4)/q3*-2;+3; |
Clé InChI |
ASUSFRMEQFNXSL-UHFFFAOYSA-N |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[N+](=O)(O)[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



